molecular formula C15H19NO B239999 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile

3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile

Cat. No. B239999
M. Wt: 229.32 g/mol
InChI Key: NDKLWVHUQFDPGB-KYOSRNDESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile, also known as IMN-632, is a synthetic compound that has been of interest to researchers due to its potential pharmacological applications. IMN-632 has been shown to possess anti-inflammatory, anti-cancer, and anti-tumor properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, cancer, and tumor growth. 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development.
Biochemical and Physiological Effects
3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. Additionally, 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One advantage of 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile is its potential as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile has been shown to have low toxicity in animal studies, suggesting it may have a favorable safety profile. However, one limitation of 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile is its relatively complex synthesis process, which may limit its widespread use in research.

Future Directions

There are several potential future directions for research involving 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile. One area of interest is the potential use of 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile as a therapeutic agent for various diseases, including cancer and inflammation. Additionally, further investigation is needed to fully understand the mechanism of action of 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile and its potential interactions with other signaling pathways. Furthermore, the development of more efficient synthesis methods for 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile could facilitate its widespread use in research and clinical applications.

Synthesis Methods

3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile can be synthesized through a multi-step process involving the reaction of 2-methyl-1,3-butadiene with acrylonitrile, followed by hydrogenation and cyclization reactions. The final product is obtained through a purification process involving column chromatography.

Scientific Research Applications

3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile has been the subject of several scientific studies investigating its potential pharmacological applications. One study found that 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile exhibited anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in vitro and in vivo. Another study demonstrated that 3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile had anti-cancer and anti-tumor effects by inducing cell cycle arrest and apoptosis in cancer cells.

properties

Product Name

3-Isopropenyl-8a-methyl-6-oxo-1,2,3,4,6,7,8,8a-octahydro-1-naphthalenecarbonitrile

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

(1S,3S,8aR)-8a-methyl-6-oxo-3-prop-1-en-2-yl-1,2,3,4,7,8-hexahydronaphthalene-1-carbonitrile

InChI

InChI=1S/C15H19NO/c1-10(2)11-6-12-8-14(17)4-5-15(12,3)13(7-11)9-16/h8,11,13H,1,4-7H2,2-3H3/t11-,13-,15+/m1/s1

InChI Key

NDKLWVHUQFDPGB-KYOSRNDESA-N

Isomeric SMILES

CC(=C)[C@H]1C[C@@H]([C@]2(CCC(=O)C=C2C1)C)C#N

SMILES

CC(=C)C1CC(C2(CCC(=O)C=C2C1)C)C#N

Canonical SMILES

CC(=C)C1CC(C2(CCC(=O)C=C2C1)C)C#N

Origin of Product

United States

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